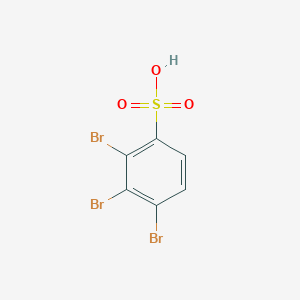
2,3,4-Tribromobenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tribromobenzene-1-sulfonic acid is an aromatic compound characterized by the presence of three bromine atoms and a sulfonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromobenzene-1-sulfonic acid typically involves the bromination of benzene derivatives followed by sulfonation. One common method is the electrophilic aromatic substitution, where benzene undergoes bromination using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). The sulfonic acid group is then introduced through sulfonation using sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Tribromobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonic acid group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: Further substitution reactions can occur on the benzene ring
Common Reagents and Conditions:
Bromination: Bromine (Br₂) and iron(III) bromide (FeBr₃).
Sulfonation: Sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄).
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Major Products:
Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.
Oxidation Products: Oxidized forms of the sulfonic acid group.
Reduction Products: Reduced forms of the sulfonic acid group
Applications De Recherche Scientifique
2,3,4-Tribromobenzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 2,3,4-Tribromobenzene-1-sulfonic acid exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms and sulfonic acid group influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- 2,4,6-Tribromobenzene
Comparison: 2,3,4-Tribromobenzene-1-sulfonic acid is unique due to the specific positioning of the bromine atoms and the presence of the sulfonic acid group. This configuration imparts distinct chemical properties and reactivity compared to other tribromobenzene isomers. The sulfonic acid group enhances its solubility in water and its ability to participate in acid-base reactions, making it more versatile for certain applications .
Propriétés
Numéro CAS |
91941-15-0 |
|---|---|
Formule moléculaire |
C6H3Br3O3S |
Poids moléculaire |
394.87 g/mol |
Nom IUPAC |
2,3,4-tribromobenzenesulfonic acid |
InChI |
InChI=1S/C6H3Br3O3S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H,10,11,12) |
Clé InChI |
QWHZYKBDVSLXAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1S(=O)(=O)O)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


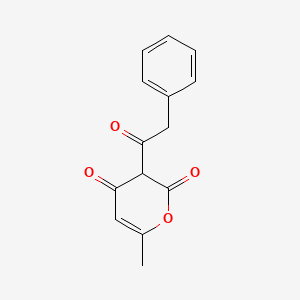

![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)

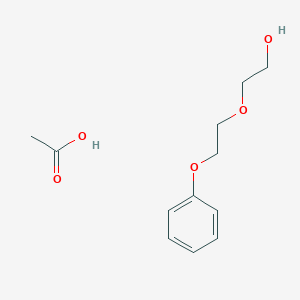
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
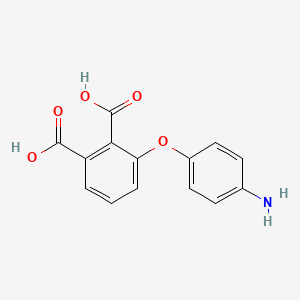
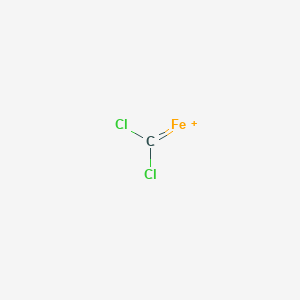
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
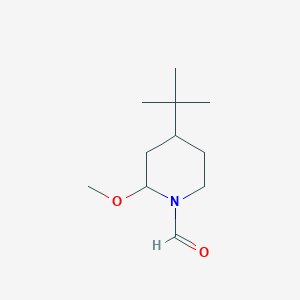

![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
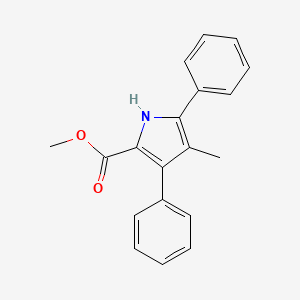
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
